2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile
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Overview
Description
The compound “2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[139003,1304,1106,10016,23018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule likely involves multiple steps, including the formation of the core structure, functional group modifications, and final assembly. Typical reactions might include:
Aldol Condensation: To form the core structure.
Nitrile Formation: Using reagents like cyanogen bromide.
Aromatic Substitution: To introduce hexylphenyl groups.
Industrial Production Methods
Industrial production would require optimization of these steps for scalability, including:
Catalysis: Using catalysts to increase yield and reduce reaction time.
Purification: Techniques like chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various reactions, including:
Oxidation: To form oxo groups.
Reduction: To modify nitrile groups.
Substitution: Aromatic substitution to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: As a building block for more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biomolecular Probes: Due to its unique structure, it could be used in studying biological pathways.
Medicine
Drug Development: Potential as a lead compound for new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to active sites of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile
- Other Indene Derivatives : Compounds with similar core structures but different functional groups.
Properties
Molecular Formula |
C98H90N4O2S4 |
---|---|
Molecular Weight |
1484.1 g/mol |
IUPAC Name |
2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C98H90N4O2S4/c1-9-13-17-21-25-63-29-37-69(38-30-63)97(70-39-31-64(32-40-70)26-22-18-14-10-2)83-53-80-84(54-79(83)93-89(97)95-85(107-93)51-73(105-95)49-81-87(67(55-99)56-100)75-45-59(5)61(7)47-77(75)91(81)103)98(71-41-33-65(34-42-71)27-23-19-15-11-3,72-43-35-66(36-44-72)28-24-20-16-12-4)90-94(80)108-86-52-74(106-96(86)90)50-82-88(68(57-101)58-102)76-46-60(6)62(8)48-78(76)92(82)104/h29-54H,9-28H2,1-8H3/b81-49-,82-50+ |
InChI Key |
CJZPUZYWUPJTPK-ZEWDYYMYSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=C(C7=O)C=C(C(=C8)C)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=C(C(=C2)C)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=C(C(=C8)C)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C(=C2)C)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
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